

Unveiling the Selectivity of PIN1 Degradator-1: A Comparative Guide

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Compound of Interest

Compound Name: *PIN1 degrader-1*

Cat. No.: *B15604780*

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The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a compelling target in oncology due to its pivotal role in regulating the function of numerous proteins involved in cell proliferation and survival. **PIN1 degrader-1**, also identified as compound 158H9, is a novel covalent inhibitor designed to induce the degradation of PIN1. This guide provides a comparative analysis of **PIN1 degrader-1**, focusing on its selectivity and potential for cross-reactivity with other proteins. While direct, comprehensive proteome-wide selectivity data for **PIN1 degrader-1** is not extensively available in the public domain, this guide synthesizes existing information on its on-target activity and draws comparisons with other well-characterized covalent PIN1 inhibitors to offer insights into its potential off-target profile.

Performance Comparison: On-Target Potency and Cellular Efficacy

PIN1 degrader-1 demonstrates potent inhibition of PIN1 and effectively induces its degradation in a variety of cancer cell lines. Its mechanism of action involves the formation of a covalent bond with Cysteine 113 (Cys113) in the active site of PIN1, leading to a conformational change that promotes its ubiquitination and subsequent degradation by the proteasome.

Compound	Target	Mechanism of Action	IC50 (nM)	DC50 (nM)	Cell Lines Tested	Reference
PIN1 degrader-1 (158H9)	PIN1	Covalent inhibitor and degrader, targets Cys113	21.5	~500	BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549	[1]
Sulfopin	PIN1	Covalent inhibitor, targets Cys113	Not Reported	Not a degrader	U2-OS	[2][3]
P1D-34	PIN1	PROTAC degrader	Not Reported	177	MV-4-11	[4]
BJP-06-005-3	PIN1	Covalent inhibitor, targets Cys113	48	Partial degradation in some lines	PATU-8988T, PATU-8902	[5]
KPT-6566	PIN1	Covalent inhibitor, targets Cys113	Not Reported	Induces degradation	Not Specified	[1]

Note: IC50 (half-maximal inhibitory concentration) values reflect the potency of the compound in inhibiting PIN1's enzymatic activity. DC50 (half-maximal degradation concentration) values indicate the concentration at which 50% of the target protein is degraded.

Cross-Reactivity Profile: An Indirect Assessment

Direct experimental data from broad-based screening assays (e.g., kinome scans or proteome-wide mass spectrometry) to definitively establish the cross-reactivity of **PIN1 degrader-1** is limited. However, insights can be gleaned from studies of other covalent inhibitors that target

cysteine residues. Covalent inhibitors, by their nature, have the potential to react with other accessible cysteine residues on off-target proteins.

A study on the highly selective covalent PIN1 inhibitor, Sulfopin, which also targets Cys113, utilized quantitative proteomic and phosphoproteomic profiling to assess its impact on cellular signaling. This study identified significant changes in the phosphorylation of 803 sites, suggesting that even with high target selectivity, the downstream signaling effects can be broad.[2][3] The off-target effects of covalent inhibitors are often dependent on the reactivity of the electrophilic "warhead" and the accessibility of nucleophilic cysteine residues across the proteome.[6]

Given that **PIN1 degrader-1** employs a similar covalent targeting strategy, a thorough evaluation of its off-target profile is critical for its development as a therapeutic agent. The experimental protocols detailed below provide a roadmap for such an assessment.

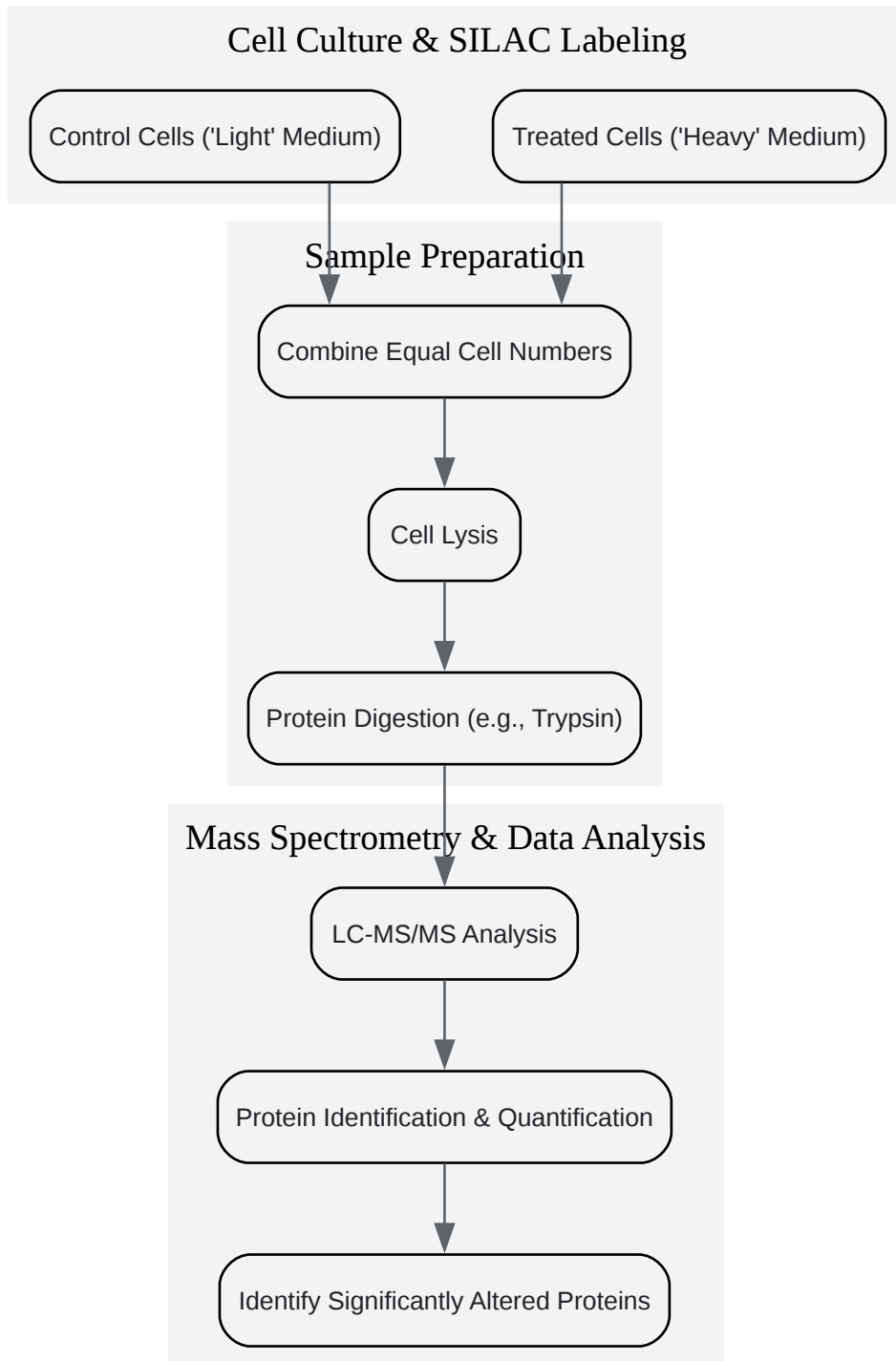
Experimental Protocols

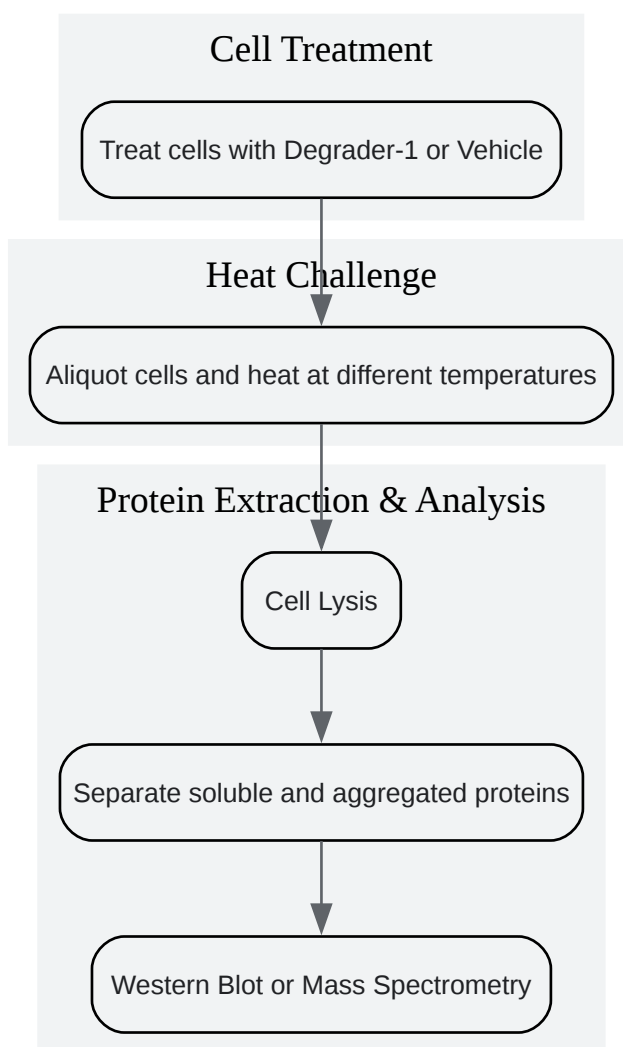
Mass Spectrometry-Based Proteomic Profiling for Off-Target Analysis

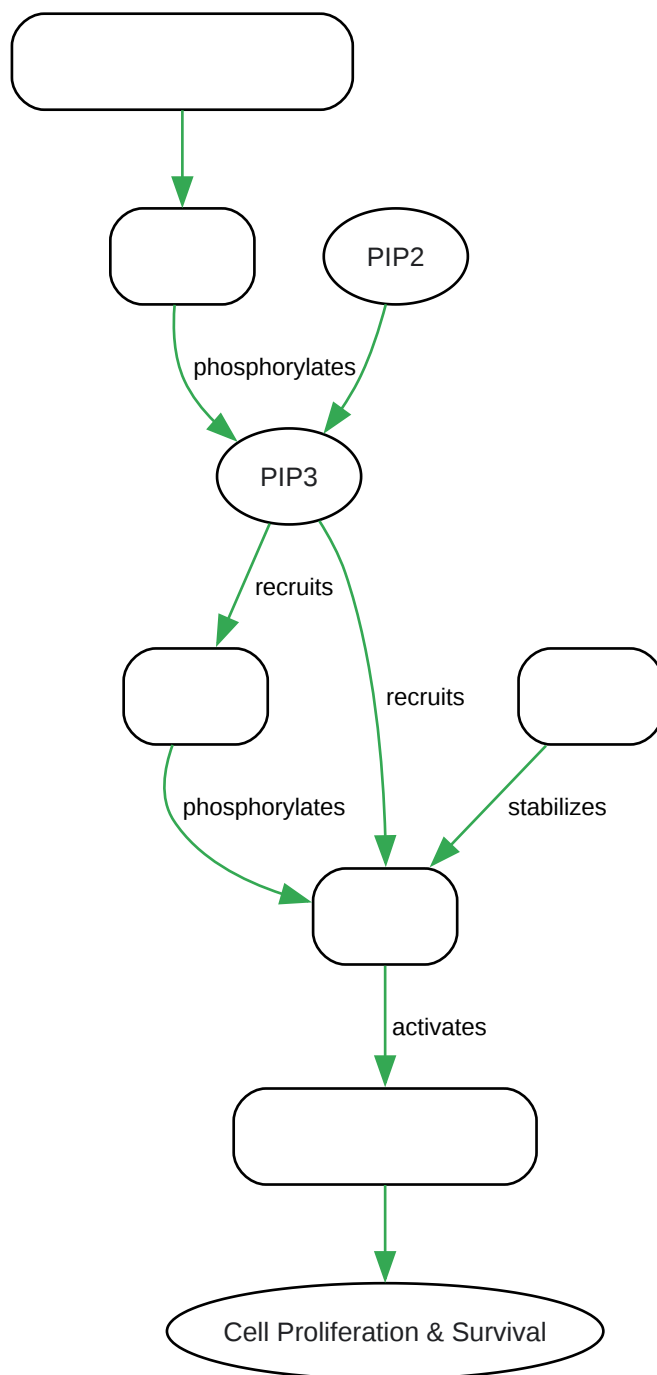
This protocol outlines a general workflow for identifying and quantifying changes in the proteome of cells treated with a degrader molecule like **PIN1 degrader-1**, utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Objective: To identify proteins that are degraded or whose expression levels change significantly upon treatment with **PIN1 degrader-1**, distinguishing on-target effects from potential off-target and downstream signaling events.

Workflow Diagram:







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